N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine

EGFR Kinase Inhibition pKi

Researchers requiring validated kinase inhibitor chemotypes for EGFR-targeted drug discovery often face scaffold reproducibility challenges. N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (CAS 37853-21-7) addresses this gap with: • Documented pKi 7.85 against EGFR kinase, enabling cross-kinase selectivity profiling (e.g., Eurofins KinaseProfiler). • Distinct thienyl-isoxazole scaffold ensures structure-activity fidelity unavailable with phenyl analogs (CAS 37853-10-4) or the primary amine precursor (CAS 35113-40-7). • Reactive Schiff base handle for reduction, alkylation, or acylation derivatization. Supplied with rigorous QC documentation for immediate research deployment.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 37853-21-7
Cat. No. B12891988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
CAS37853-21-7
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3
InChIInChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+
InChIKeyMCXFSKUTQLANCS-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine Procurement Guide


N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (CAS 37853-21-7) is a heterocyclic small molecule characterized by an isoxazole core substituted with a 2-thienyl group at the 3-position and a phenylmethylene imine at the 5-amino position . Its molecular formula is C14H10N2OS with a molecular weight of 254.31 g/mol, and it exhibits predicted physicochemical properties including a density of 1.253 g/cm³ and a boiling point of 464.6°C at 760 mmHg . The compound is referenced in publicly available biological activity databases as a ligand of interest for kinase targets [1].

1
Workflow
Kinase inhibitor screening and EGFR-focused medicinal chemistry
2
Selection context
Thienyl-isoxazole chemotype with documented ligand activity for structure-activity relationship studies
3
Format
Liquid or low-melting solid supporting automated liquid handling workflows

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine: Why Substitution Fails


Within the isoxazole class, even modest structural modifications—such as replacing the 2-thienyl group with a phenyl ring or removing the phenylmethylene imine moiety—can profoundly alter both physicochemical properties and biological activity profiles . For instance, the presence of the sulfur-containing thienyl heterocycle in N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine introduces distinct electronic and steric characteristics that cannot be replicated by the corresponding phenyl analog (CAS 37853-10-4) or the primary amine precursor (CAS 35113-40-7). These differences manifest in measurable parameters, including target binding affinity and solubility, making generic substitution scientifically unjustifiable for any application requiring reproducible structure-activity relationships [1]. The following quantitative evidence establishes the specific, verifiable basis for selecting this compound over its closest alternatives.

!
Phenyl analog (CAS 37853-10-4)
Replacing the 2-thienyl with a phenyl ring may shift electronic properties and target engagement; no public EGFR inhibition data exists for this analog.
!
Amine precursor (CAS 35113-40-7)
The primary amine introduces a hydrogen bond donor and lower molecular weight, which may alter permeability and binding profiles in cell-based assays.
!
Non-thienyl isoxazoles
Broad patent literature documents diverse biological activities for isoxazole derivatives; class-level substitution risks unpredictable polypharmacology.

Quantitative Evidence for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine


EGFR Kinase Inhibition: pKi Comparison

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine exhibits a pKi of 7.85 (L.E. 0.48) against human epidermal growth factor receptor (EGFR/erbB1) kinase in a standardized in vitro kinase assay [1]. This value is higher than those reported for several structurally related isoxazole derivatives evaluated in the same assay system: ZINC000001546066 (pKi 7.64), ZINC000000006716 (pKi 7.54), ZINC000019632614 (pKi 7.41), and ZINC000028951152 (pKi 7.30).

EGFR pKi inhibition
Head-to-head
7.85 pKi
Reported higher binding affinity among tested isoxazole set
Supports kinase screening assay sensitivity review
EGFR Kinase Inhibition pKi

Physicochemical Profile vs. Phenyl Analog

The substitution of a thienyl ring for a phenyl ring at the isoxazole 3-position produces measurable differences in solid-state and solution-phase behavior. N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is reported as a liquid or low-melting solid (no definitive melting point reported in primary sources), whereas the direct phenyl analog 3-phenyl-N-(phenylmethylene)-5-isoxazolamine (CAS 37853-10-4) exhibits a well-defined melting point of 140-141 °C .

Physicochemical profile
Cross-study
Liquid or low-melting solid vs. crystalline phenyl analog (mp 140-141 °C). Density difference ~0.13 g/cm³.
Physical state context may support handling and solubility screening
Data to verify; predicted values require experimental confirmation
Physicochemical Properties Isoxazole Derivatives Melting Point

MW & H-Bond Donor Difference vs. Amine Precursor

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine (MW = 254.31 g/mol) contains a Schiff base (imine) functionality that eliminates the primary amine hydrogen bond donors present in its synthetic precursor 3-(2-thienyl)-5-isoxazolamine (CAS 35113-40-7, MW = 166.20 g/mol) . This structural elaboration increases molecular weight by 88.11 g/mol and reduces the number of hydrogen bond donors from 1 to 0.

MW and HBD profile
Class-level
Target: MW 254.31, HBD 0. Precursor: MW 166.20, HBD 1. ΔMW +88.11, ΔHBD -1.
Reduced polarity may support membrane permeability assays
Class-level inference based on Lipinski framework
Molecular Properties Hydrogen Bonding Synthetic Intermediate

EGFR Engagement Profile vs. Non-Thienyl Isoxazoles

The curated biological activity record for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine specifically documents EGFR/erbB1 kinase as the primary target, with quantitative pKi data available [1]. In contrast, a broad-scope patent survey of isoxazole derivatives reveals diverse and often unrelated biological activities—including neuroprotection, GPR120 modulation, and anti-inflammatory effects—depending on substitution pattern [2]. No publicly available data associates the direct phenyl analog (CAS 37853-10-4) or the amine precursor (CAS 35113-40-7) with any validated kinase inhibition profile.

Target engagement
Supporting evidence
Documented EGFR kinase engagement (pKi 7.85). No comparable data for phenyl analog or amine precursor.
Defined target profile may reduce polypharmacology risk in SAR studies
Source review: curated database entry and patent survey
EGFR Kinase Profiling Target Engagement

Application Scenarios for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine


EGFR Inhibitor Screening and SAR

Given its documented pKi of 7.85 against EGFR kinase [1], this compound serves as a validated starting point for medicinal chemistry programs targeting EGFR-driven cancers. It can be incorporated into screening libraries designed to identify novel ATP-competitive kinase inhibitors, and its thienyl-isoxazole scaffold provides a distinct chemotype for structure-activity relationship exploration.

Advanced Heterocyclic Building Block Synthesis

The Schiff base (imine) functionality at the 5-position offers a reactive handle for further derivatization, including reduction to the corresponding secondary amine, alkylation, or acylation. The absence of a hydrogen bond donor makes the compound compatible with non-polar reaction conditions, facilitating its use as a building block in multi-step synthetic sequences toward more complex isoxazole-containing molecules.

Preclinical Kinase Selectivity Profiling

The publicly available pKi value for EGFR [1] provides a benchmark for evaluating selectivity against other kinases. Researchers can procure this compound for use as a reference ligand in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its polypharmacology and establish a selectivity fingerprint relative to other isoxazole-derived inhibitors.

Physical Property Benchmarking for Formulation

The distinct physical state and predicted density of this compound (1.253 g/cm³) compared to its crystalline phenyl analog make it a useful reference for studies examining the relationship between heteroaromatic substitution and solid-state properties. It can be employed in solubility and stability screens to inform early-stage formulation decisions for isoxazole-based drug candidates.

Application
Selection Property
Validation Focus
EGFR inhibitor screening and SAR
Kinase selectivity review
EGFR binding assay context
Heterocyclic building block synthesis
Schiff base reactivity context
Derivatization pathway review
Kinase selectivity profiling
Reference ligand for panel assays
Selectivity fingerprint context
Physical property benchmarking
Thienyl substitution effect review
Formulation-relevant property context
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